
4,4-Dibromo-3-methyl-2-pyrazolin-5-one
Overview
Description
Pyrazolin-5-one derivatives are a class of heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry and organic synthesis. These compounds serve as building blocks for the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of pyrazolin-5-one derivatives often involves cyclocondensation reactions of 1,3-diketones, hydrazines, and aldehydes or ketones. A catalyst-free approach for synthesizing tricyclic pyrazolo[3,4-b]quinolin-5-one derivatives has been reported, showcasing the mild reaction conditions and high yields, which indicates potential methods for synthesizing related compounds (Ezzati et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of pyrazolin-5-one derivatives often involves X-ray crystallography and spectroscopic methods. For example, studies on the crystal structure of 3-methyl-3-pyrazolin-5-one provide insights into hydrogen-bonded layers and tautomeric forms, which could be relevant for understanding the structural aspects of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one (Camp & Stewart, 1971).
Chemical Reactions and Properties
Pyrazolin-5-one derivatives participate in various chemical reactions, including cycloadditions, substitutions, and condensation reactions, which allow for the modification of the core structure and the introduction of diverse substituents. The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions.
Physical Properties Analysis
The physical properties of pyrazolin-5-one derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in synthesis and drug design. These properties can be characterized using methods like melting point determination, solubility tests, and crystalline structure analysis through X-ray diffraction.
Chemical Properties Analysis
The chemical properties of pyrazolin-5-one derivatives, including acidity, basicity, and reactivity towards various reagents, are important for understanding their behavior in chemical reactions and biological systems. Studies have shown that these compounds can exhibit significant biological activities, including anticancer and antimicrobial properties, which are influenced by their chemical structure (Mulakayala et al., 2012).
Scientific Research Applications
Pharmaceutical Applications :
- Some pyrazolone derivatives, including those with modifications on the pyrazoline ring, have potential as antipyrine and analgin drugs. These compounds, due to their structural variations, can affect biological activity (Pavlov et al., 1998).
- Certain 4-arylhydrazono-3-methoxymethyl-2-pyrazolin-5-ones exhibit twice the analgesic activity of acetylsalicylic acid (ASA), with most being more effective than ASA (Ergença et al., 2001).
- New tetra substituted pyrazolines demonstrate promising antimicrobial and antioxidant properties, making them potential candidates for pharmaceutical and cosmetic applications (Govindaraju et al., 2012).
- Brominated 5-methyl-2,4-dihydropyrazol-3-one derivatives show high cytotoxic activity against brine shrimp, indicating potential in cytotoxicity studies (Khan et al., 2008).
Dyeing and Pigments :
- New azodisperse dyes with 4-hydroxymethyl-2-pyrazolin-5-one ring show promising performance in dyeing polyester fabrics (Metwally et al., 2008).
Organic Synthesis :
- A green, one-pot solvent-free method for the synthesis of pyrazolo[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines has been developed, showcasing potential in organic synthesis and drug discovery (Al-Matar et al., 2010).
Antioxidant Activity :
- New thiazolyl-pyrazolone derivatives, including 4-(thiazol-2-yl)-1-thiocarbamoyl-2-pyrazolin-5-ones, show potential antioxidant activity (Gaffer et al., 2017).
- A novel eco-friendly synthesis pathway for pyrazolone trimers has been developed, exhibiting promising antioxidant properties (Jain et al., 2021).
Safety And Hazards
Future Directions
The compound is used in the preparation of antimoebic compounds such as thiosemicarbazide derivatives . It is also used in the preparation of triazine molecules displaying antifungal activity . These applications suggest potential future directions in the development of new antimoebic and antifungal agents.
properties
IUPAC Name |
4,4-dibromo-3-methyl-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2O/c1-2-4(5,6)3(9)8-7-2/h1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQQLBQGDDSBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325939 | |
| Record name | 4,4-Dibromo-3-methyl-2-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dibromo-3-methyl-2-pyrazolin-5-one | |
CAS RN |
33549-66-5 | |
| Record name | 33549-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Dibromo-3-methyl-2-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B41975.png)



![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B42002.png)




![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)
